molecular formula C49H72N8O10 B115740 Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide CAS No. 154721-67-2

Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide

カタログ番号 B115740
CAS番号: 154721-67-2
分子量: 933.1 g/mol
InChIキー: OHFFIPKJXYBJBJ-AFRXTDCBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide (SVLPFFVL) is a peptide that has been extensively studied due to its potential applications in various fields of research. This peptide is a synthetic analogue of the naturally occurring beta-amyloid peptide, which is involved in the development of Alzheimer's disease. SVLPFFVL has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in scientific research.

作用機序

The mechanism of action of Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide is not fully understood. However, it is thought to exert its effects by binding to beta-amyloid peptides and preventing their aggregation. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease, as well as to reduce oxidative stress and inflammation. This compound has also been shown to have potential applications in the treatment of other neurodegenerative diseases, such as Parkinson's disease.

実験室実験の利点と制限

One of the main advantages of Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide is its ability to inhibit the aggregation of beta-amyloid peptides. This makes it a promising candidate for use in the development of new therapies for Alzheimer's disease. However, one of the limitations of this compound is its relatively high cost, which may limit its use in some research settings.

将来の方向性

There are a number of future directions for research on Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide. One area of research is the development of new therapies for Alzheimer's disease based on this compound and related peptides. Another area of research is the investigation of the potential neuroprotective effects of this compound in other neurodegenerative diseases. Additionally, there is a need for further research into the mechanism of action of this compound, as well as its potential side effects and toxicity.
Conclusion:
In conclusion, this compound is a promising peptide with a wide range of potential applications in scientific research. Its ability to inhibit the aggregation of beta-amyloid peptides makes it a promising candidate for use in the development of new therapies for Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound, as well as its potential side effects and toxicity.

合成法

Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids onto a growing peptide chain, which is anchored to a solid support. The peptide is then cleaved from the support and purified using chromatography techniques.

科学的研究の応用

Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide has been used in a variety of scientific research applications. It has been studied for its potential neuroprotective effects, as well as its ability to inhibit the aggregation of beta-amyloid peptides. This compound has also been investigated for its potential as a therapeutic agent for Alzheimer's disease.

特性

CAS番号

154721-67-2

分子式

C49H72N8O10

分子量

933.1 g/mol

IUPAC名

4-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C49H72N8O10/c1-28(2)24-34(43(50)61)51-48(66)42(31(7)8)56-45(63)36(27-33-18-13-10-14-19-33)52-44(62)35(26-32-16-11-9-12-17-32)53-46(64)38-20-15-23-57(38)49(67)37(25-29(3)4)54-47(65)41(30(5)6)55-39(58)21-22-40(59)60/h9-14,16-19,28-31,34-38,41-42H,15,20-27H2,1-8H3,(H2,50,61)(H,51,66)(H,52,62)(H,53,64)(H,54,65)(H,55,58)(H,56,63)(H,59,60)/t34-,35+,36+,37?,38+,41+,42+/m1/s1

InChIキー

OHFFIPKJXYBJBJ-AFRXTDCBSA-N

異性体SMILES

CC(C)C[C@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)C(CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)CCC(=O)O

SMILES

CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CCC(=O)O

正規SMILES

CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CCC(=O)O

配列

VLPFFVL

同義語

succinyl-Val-dLeu-Pro-Phe-Phe-Val-dLeu-NH2
succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide
succinyl-VLPFFVL-NH2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。